molecular formula C8H5F2NO5 B1389383 4-(Difluoromethoxy)-3-nitrobenzoic acid CAS No. 906747-90-8

4-(Difluoromethoxy)-3-nitrobenzoic acid

Cat. No.: B1389383
CAS No.: 906747-90-8
M. Wt: 233.13 g/mol
InChI Key: FVBVFSSLGYGGJX-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H5F2NO5 and its molecular weight is 233.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Difluoromethoxy)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(difluoromethoxy)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(7(12)13)3-5(6)11(14)15/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBVFSSLGYGGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906747-90-8
Record name 4-(difluoromethoxy)-3-nitrobenzoic acid
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Foundational & Exploratory

4-(Difluoromethoxy)-3-nitrobenzoic acid mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Difluoromethoxy)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Charting the Analytical Landscape of a Novel Aromatic Acid

In the realm of pharmaceutical and materials science, the introduction of novel chemical entities necessitates a thorough understanding of their structural and physicochemical properties. 4-(Difluoromethoxy)-3-nitrobenzoic acid stands as a compound of significant interest, integrating the electron-withdrawing nitro group, the versatile carboxylic acid functionality, and the increasingly important difluoromethoxy moiety. The difluoromethoxy group, in particular, is recognized as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, and amino groups, making it a valuable substituent in medicinal chemistry. A comprehensive analytical characterization is paramount, and mass spectrometry serves as a cornerstone of this endeavor. This guide provides a predictive yet expertly grounded exploration of the mass spectrometric behavior of 4-(Difluoromethoxy)-3-nitrobenzoic acid, offering a roadmap for its analysis and structural elucidation. While empirical data for this specific molecule is not yet widely published, this document synthesizes established fragmentation principles of its constituent chemical motifs to present a robust analytical framework.

Foundational Principles: Selecting the Ionization Technique

The choice of ionization technique is a critical first step in any mass spectrometry workflow, directly influencing the nature and extent of fragmentation observed. For 4-(Difluoromethoxy)-3-nitrobenzoic acid, both soft and hard ionization methods offer complementary information.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Ion Confirmation

Electrospray ionization (ESI) is a soft ionization technique that imparts minimal excess energy to the analyte molecule, making it ideal for determining the molecular weight with high accuracy.[1] Given the acidic nature of the carboxylic acid group, ESI in negative ion mode is the most logical choice. In this mode, the molecule will readily deprotonate to form the [M-H]⁻ ion. The low fragmentation nature of ESI ensures that this pseudomolecular ion will be the most abundant species in the spectrum, providing unambiguous confirmation of the compound's molecular weight.[1]

Electron Ionization (EI): Unveiling the Structural Tapestry through Fragmentation

In contrast to ESI, Electron Ionization (EI) is a high-energy technique that bombards the analyte with electrons, inducing extensive fragmentation.[2] This fragmentation is not random; rather, it follows predictable pathways dictated by the molecule's structure. The resulting mass spectrum is a fingerprint of the molecule, rich with structural information. For 4-(Difluoromethoxy)-3-nitrobenzoic acid, EI will be instrumental in confirming the connectivity of the difluoromethoxy, nitro, and carboxylic acid groups to the benzene ring.

Predicted Mass Spectral Data and Fragmentation Pathways

The following sections detail the anticipated fragmentation patterns of 4-(Difluoromethoxy)-3-nitrobenzoic acid under both ESI and EI conditions. These predictions are based on the well-documented fragmentation of aromatic carboxylic acids, nitroaromatic compounds, and organofluorine compounds.[3][4][5]

Electrospray Ionization (Negative Ion Mode)

In negative mode ESI-MS, the primary ion observed will be the deprotonated molecule. By increasing the collision energy in a tandem mass spectrometer (MS/MS), controlled fragmentation can be induced.

Predicted Ion m/z (Calculated) Description
[M-H]⁻218.01Deprotonated molecular ion
[M-H-CO₂]⁻174.02Loss of carbon dioxide (decarboxylation) from the [M-H]⁻ ion
[M-H-NO₂]⁻172.02Loss of a nitro group from the [M-H]⁻ ion

The fragmentation in ESI-MS/MS is expected to be straightforward, with the most likely fragmentation pathway being the loss of carbon dioxide from the carboxylate anion.

Caption: Predicted ESI-MS/MS fragmentation of 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Electron Ionization

Electron ionization will produce a more complex fragmentation pattern, providing greater structural insight. The molecular ion, [M]⁺˙, will be subjected to a series of characteristic bond cleavages.

Predicted Ion m/z (Calculated) Description
[M]⁺˙219.02Molecular ion
[M-OH]⁺202.01Loss of a hydroxyl radical from the carboxylic acid
[M-NO₂]⁺173.02Loss of a nitro group
[M-COOH]⁺174.02Loss of the carboxyl group
[M-OCHF₂]⁺152.01Loss of the difluoromethoxy radical
[C₆H₄NO₂]⁺122.02Fragment corresponding to nitrobenzoic acid cation radical after loss of difluoromethoxy
[C₆H₅O]⁺93.03Phenyl cation with oxygen, likely from further fragmentation
[C₆H₅]⁺77.04Phenyl cation

The fragmentation cascade under EI is predicted to involve several key steps, as illustrated below.

Caption: Predicted EI fragmentation pathways for 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

This section provides a detailed methodology for the mass spectrometric analysis of 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Difluoromethoxy)-3-nitrobenzoic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution for ESI: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water. For negative ion mode, the addition of a small amount of a weak base like ammonium hydroxide can aid in deprotonation, although the acidic nature of the analyte should be sufficient.

  • Working Solution for EI (if using a direct insertion probe): The pure solid or a concentrated solution can be used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

For complex mixtures or to ensure high purity of the analyte entering the mass spectrometer, coupling with liquid chromatography is recommended.

  • Column: A C18 reversed-phase column is a suitable choice for this type of aromatic acid.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometer Settings
3.3.1. ESI Settings (Negative Ion Mode)
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 3.0-4.0 kV

  • Nebulizer Gas (Nitrogen): 30-40 psi

  • Drying Gas (Nitrogen) Flow: 8-12 L/min

  • Drying Gas Temperature: 300-350 °C

  • Scan Range: m/z 50-500

  • For MS/MS:

    • Precursor Ion: m/z 218.01

    • Collision Gas: Argon

    • Collision Energy: 10-30 eV (optimize for desired fragmentation)

3.3.2. EI Settings
  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Scan Range: m/z 40-400

Data Interpretation: A Self-Validating System

The trustworthiness of the obtained data relies on a systematic approach to interpretation.

  • Molecular Ion Confirmation: In the ESI spectrum, the presence of a prominent peak at m/z 218.01 will confirm the molecular weight of the deprotonated molecule. In the EI spectrum, the peak at the highest m/z value, 219.02, should correspond to the molecular ion.

  • Isotopic Pattern: While not containing elements with highly abundant isotopes like chlorine or bromine, high-resolution mass spectrometry can still reveal the isotopic pattern of the molecular ion, which should match the theoretical distribution for C₈H₅F₂NO₅.

  • Characteristic Fragment Ions: The presence of the predicted fragment ions in the EI spectrum (e.g., losses of OH, NO₂, COOH) will provide strong evidence for the assigned structure.

  • MS/MS Analysis: The fragmentation of the [M-H]⁻ ion in ESI-MS/MS should yield the predicted daughter ions, further validating the structure.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently approach the mass spectrometric analysis of 4-(Difluoromethoxy)-3-nitrobenzoic acid, ensuring accurate structural elucidation and characterization.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Available at: [Link]

  • 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4. PubChem. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. Available at: [Link]

  • Chemical Properties of 4-Fluoro-3-nitrobenzoic acid (CAS 453-71-4). Cheméo. Available at: [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Analysis of aromatic carboxylic acid and calcium salt couples with gas chromatography-mass spectrometry: Implications and comparison with in situ measurements at Mars' surface. ResearchGate. Available at: [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Royal Society of Chemistry. Available at: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • Some Decom position Routes in the Mass Spectra of Aromatic Carboxylic Acids. ResearchGate. Available at: [Link]

Sources

Solubility Profile of 4-(Difluoromethoxy)-3-nitrobenzoic acid: A Methodological & Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 4-(difluoromethoxy)-3-nitrobenzoic acid, a compound of interest for pharmaceutical and chemical research. In the absence of extensive public data on this specific molecule, this document synthesizes information from structurally similar analogs, established physicochemical principles, and industry-standard analytical protocols. We present a detailed examination of the compound's predicted properties, the critical influence of its functional groups on solubility, and step-by-step methodologies for determining both thermodynamic and kinetic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a robust, scientifically-grounded approach to evaluating the solubility of novel chemical entities.

Introduction: Compound Overview and Rationale for Solubility Profiling

4-(Difluoromethoxy)-3-nitrobenzoic acid is an aromatic carboxylic acid featuring two key functional groups that significantly influence its physicochemical behavior: an electron-withdrawing nitro group (-NO₂) and a difluoromethoxy group (-OCHF₂). Such substituted benzoic acids are common scaffolds and building blocks in medicinal chemistry. The difluoromethoxy group, in particular, is increasingly utilized in drug design as a bioisostere for other functionalities, often modulating properties like lipophilicity, metabolic stability, and target binding affinity.

Aqueous solubility is a cornerstone of drug development. Poor solubility can severely limit a compound's absorption and bioavailability, leading to unpredictable in vivo performance and posing significant challenges for formulation.[1] Therefore, a thorough understanding of a compound's solubility profile across a physiologically relevant pH range is not merely a characterization step but a critical determinant of its developmental potential.

This guide will focus on two essential types of solubility measurements:

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a saturated solution, typically determined using the shake-flask method over an extended period (e.g., 24 hours).[2][3] This value is crucial for biopharmaceutical classification and formulation development.

  • Kinetic Solubility: A high-throughput measurement of how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[3][4] This provides an early-stage assessment of potential solubility liabilities during drug discovery.

Predicted Physicochemical Properties and Their Impact

Structural Analysis
  • Carboxylic Acid (-COOH): This acidic group will ionize to its carboxylate form (-COO⁻) at pH values above its pKa. This ionization dramatically increases aqueous solubility.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid (lowers the pKa) compared to unsubstituted benzoic acid.[5] Aromatic nitro compounds are generally characterized by low water solubility.[6][7][8]

  • Difluoromethoxy Group (-OCHF₂): This group has a complex influence. While the oxygen atom can act as a hydrogen bond acceptor, the fluorine atoms increase lipophilicity. The overall effect is typically an increase in lipophilicity and a potential modulation of crystal lattice energy, which can impact solubility.

pKa Estimation

The pKa of 3-nitrobenzoic acid is approximately 3.47.[5][9] The difluoromethoxy group at the para-position is also electron-withdrawing due to the inductive effect of the fluorine atoms. Therefore, the pKa of 4-(difluoromethoxy)-3-nitrobenzoic acid is predicted to be slightly lower (i.e., more acidic) than 3.47. An estimated pKa in the range of 3.2 - 3.4 is a reasonable starting point for experimental design.

This predicted pKa is critical, as it dictates the pH at which the compound transitions from its less soluble, neutral form to its more soluble, ionized form, as described by the Henderson-Hasselbalch equation.

Predicted Physicochemical Properties Table
PropertyPredicted Value / CharacteristicRationale / Analog Data
Molecular Formula C₈H₅F₂NO₄From structure
Molecular Weight 217.13 g/mol From formula
Appearance White to light yellow solidBased on analogs like 4-fluoro-3-nitrobenzoic acid.[10]
Predicted pKa ~3.2 - 3.4More acidic than 3-nitrobenzoic acid (pKa ≈ 3.47) due to the additional electron-withdrawing -OCHF₂ group.[5]
Predicted LogP ~1.5 - 2.5Increased lipophilicity from the -OCHF₂ group compared to a hydroxyl or methoxy group.
Aqueous Solubility Low in acidic pH, increasing significantly at pH > pKaTypical for aromatic carboxylic acids. Aromatic nitro compounds are generally poorly water-soluble.[6][7]

Experimental Determination of Solubility Profile

A robust solubility assessment requires multiple, well-controlled experiments. The following sections detail the standard protocols for determining thermodynamic and kinetic solubility, grounded in ICH (International Council for Harmonisation) guidelines and common industry practices.[11]

Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium concentration of the compound in a saturated solution and is considered the "gold standard" for solubility determination.[1][3]

Objective: To determine the maximum dissolved concentration of 4-(difluoromethoxy)-3-nitrobenzoic acid at equilibrium across a range of physiologically relevant pH values.

Experimental Workflow Diagram:

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis A Weigh excess solid compound into vials C Add buffer to each vial A->C B Prepare aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) B->C D Seal vials and incubate on shaker/roller C->D E Incubate for 24 hours at controlled temp (e.g., 25°C or 37°C) D->E F Filter or centrifuge to remove undissolved solid E->F G Collect clear supernatant F->G I Quantify concentration via HPLC-UV or LC-MS/MS G->I H Prepare calibration standards H->I Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Precipitation cluster_analysis Analysis A Prepare high-concentration stock solution in DMSO (e.g., 10-50 mM) C Add small volume of DMSO stock to buffer (e.g., 1-2 µL into 100 µL) A->C B Dispense aqueous buffer (e.g., PBS pH 7.4) into a microplate B->C D Shake plate briefly C->D E Incubate at room temp for 1-2 hours D->E F Measure precipitate formation E->F G Options: 1. Nephelometry (light scattering) 2. UV-Vis plate reader 3. Filter & quantify supernatant (LC-MS) F->G

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO, for example, at 10 mM. [4]2. Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer-filled wells. The final concentration of DMSO should be kept low (typically ≤ 2%) to minimize its solubilizing effect.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation. [12]5. Detection: Determine the extent of precipitation. Several methods can be used:

    • Nephelometry: Measures the amount of light scattered by suspended particles (precipitate). This is a very common and rapid high-throughput method.

    • UV-Vis Spectroscopy: Compares the absorbance of the solution before and after filtration/centrifugation to determine the concentration remaining in solution.

    • LC-MS/MS Analysis: The plate is filtered, and the concentration of the compound in the clear filtrate is quantified by LC-MS/MS, providing a more precise value. [2]6. Data Reporting: The kinetic solubility is reported as the concentration at which precipitation is observed or the measured concentration in the saturated solution.

Data Interpretation: The pH-Solubility Profile

For an acidic compound like 4-(difluoromethoxy)-3-nitrobenzoic acid, the solubility is intrinsically linked to pH.

pH-Dependent Equilibrium Diagram:

pH_Equilibrium HA R-COOH (Neutral, Low Solubility) A_minus R-COO⁻ + H⁺ (Ionized, High Solubility) HA->A_minus pKa ≈ 3.2 - 3.4 low_pH Low pH (pH < pKa) low_pH->HA Predominant Species high_pH High pH (pH > pKa) high_pH->A_minus Predominant Species

Caption: Ionization Equilibrium of the Compound.

  • At pH << pKa (e.g., pH 1.2): The compound will exist almost entirely in its neutral, protonated form (R-COOH). This form is expected to have low aqueous solubility, dominated by the lipophilic character of the aromatic ring and difluoromethoxy group.

  • At pH ≈ pKa: A mixture of the neutral and ionized forms will be present.

  • At pH >> pKa (e.g., pH 6.8 and 7.4): The compound will be predominantly in its ionized, deprotonated carboxylate form (R-COO⁻). The charge of the carboxylate anion allows for strong ion-dipole interactions with water, leading to a significant increase in aqueous solubility compared to the neutral form.

A plot of thermodynamic solubility (on a log scale) versus pH will clearly illustrate this relationship, typically showing a flat, low-solubility region at low pH, followed by a sharp increase as the pH surpasses the pKa.

Conclusion and Implications for Drug Development

This guide outlines a predictive and methodological framework for characterizing the solubility of 4-(difluoromethoxy)-3-nitrobenzoic acid. Based on its structure, the compound is predicted to be a weak acid with a pKa around 3.2-3.4, exhibiting classic pH-dependent solubility. It is expected to have low intrinsic solubility in its neutral form and significantly higher solubility in its ionized form at neutral to basic pH.

A comprehensive experimental evaluation using the detailed thermodynamic and kinetic protocols is essential to confirm these predictions. The resulting solubility data will be invaluable for:

  • Lead Optimization: Guiding chemical modifications to improve solubility.

  • Biopharmaceutical Classification (BCS): Determining if the compound is high or low solubility, a key parameter in the BCS framework. [11][13]* Formulation Strategy: Informing the selection of appropriate excipients, salt forms, or enabling technologies (e.g., amorphous solid dispersions) required to achieve adequate drug exposure in vivo.

By following the self-validating protocols and interpretive logic presented herein, researchers can generate a reliable and decision-enabling solubility profile for 4-(difluoromethoxy)-3-nitrobenzoic acid or any novel chemical entity.

References

  • Wikipedia. (2023, December 2). 3-Nitrobenzoic acid. Retrieved January 26, 2026, from [Link]

  • Lead Sciences. (n.d.). 4-(Difluoromethoxy)-3-hydroxybenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 26, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 26, 2026, from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • ICH. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Retrieved January 26, 2026, from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Retrieved January 26, 2026, from [Link]

  • Unknown. (2020, March 29). NITRO COMPOUNDS. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2024, January 15). Nitrobenzene. Retrieved January 26, 2026, from [Link]

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An In-depth Technical Guide to the Electron-Withdrawing Effects of Substituents on Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The electronic character of substituents on an aromatic ring can profoundly influence the chemical and physical properties of functional groups attached to it. This guide provides a detailed examination of how electron-withdrawing groups (EWGs) modify the acidity and spectroscopic properties of benzoic acid. By serving as a foundational model in physical organic chemistry, the substituted benzoic acid system allows for a quantitative understanding of electronic effects through the lens of linear free-energy relationships, notably the Hammett equation. We will explore the underlying principles of inductive and resonance effects, present quantitative data on acidity (pKa), detail experimental protocols for characterization, and illustrate the theoretical concepts with diagrams. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of substituent effects for molecular design and property modulation.

The Foundational Role of Electronic Effects in Acidity

The acidity of a carboxylic acid is defined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation. Any factor that stabilizes this anion will increase the acid's dissociation constant (Ka) and, consequently, lower its pKa value, signifying stronger acidity.[1] Electron-withdrawing substituents appended to the phenyl ring of benzoic acid exert their influence by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[2][3] This stabilization makes the removal of the acidic proton more thermodynamically favorable compared to unsubstituted benzoic acid (pKa ≈ 4.20).[2]

These electronic influences are primarily transmitted through two distinct mechanisms: the inductive effect and the resonance effect.

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds, originating from differences in electronegativity between adjacent atoms.[4] An electron-withdrawing group possesses atoms that are more electronegative than carbon (e.g., halogens, oxygen, nitrogen). This creates a permanent dipole in the σ-bond, pulling electron density away from the aromatic ring and, subsequently, from the carboxylate group.[1] This withdrawal of electron density helps to disperse the negative charge on the carboxylate anion, leading to its stabilization and an increase in acidity.[2][4] The strength of the inductive effect diminishes with distance, making it most potent from the ortho position and weakest from the para position.[1][5]

The Resonance Effect (-R)

The resonance (or mesomeric) effect involves the delocalization of π-electrons across a conjugated system. An electron-withdrawing group with π-bonds (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the aromatic ring through resonance.[5] This effect is only operative when the substituent is in the ortho or para position, as these positions allow for direct delocalization of the ring's π-electrons into the substituent. For a carboxylate anion, a para-nitro group, for instance, can delocalize the negative charge across the entire molecule, including onto the oxygen atoms of the nitro group. This extensive delocalization provides significant stabilization, making p-nitrobenzoic acid substantially more acidic than benzoic acid.[2] The resonance effect is inoperative from the meta position.

Caption: Inductive vs. Resonance effects of a para-nitro group.

Quantitative Correlation: The Hammett Equation

In 1937, Louis Plack Hammett developed a method to quantify the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[6] This relationship, known as the Hammett equation, is a cornerstone of physical organic chemistry and exemplifies a linear free-energy relationship (LFER).[6][7]

The equation is expressed as: log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reaction.

  • K₀ or k₀ is the constant for the reference reaction (unsubstituted compound).

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of that substituent relative to hydrogen.[8]

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction, the conditions (e.g., solvent, temperature), and its sensitivity to electronic effects.[9]

For the standard reference reaction—the dissociation of benzoic acids in water at 25°C—the reaction constant ρ is defined as 1.0.[7] Therefore, the substituent constant σ is simply the measure of a substituent's effect on the acidity of benzoic acid:

σ = log(Kₐ / Kₐ₀) = pKₐ₀ - pKₐ

  • Positive σ values indicate an electron-withdrawing group that increases acidity (Kₐ > Kₐ₀).[8][10]

  • Negative σ values indicate an electron-donating group that decreases acidity (Kₐ < Kₐ₀).[8][10]

Hammett_Plot_Logic A Substituted Benzoic Acid (e.g., X-C₆H₄COOH) B Dissociation in H₂O @ 25°C A->B Reference Reaction C Measure pKa B->C D Calculate Substituent Constant σ = pKa(H) - pKa(X) C->D G Plot log(k/k₀) vs. σ D->G Use σ values E Apply to a New Reaction (e.g., Ester Hydrolysis) F Measure Rate Constants (k for substituted, k₀ for unsub.) E->F New Reaction Series F->G H Determine Reaction Constant ρ = slope G->H I Mechanistic Insight: ρ > 0 → Negative charge buildup ρ < 0 → Positive charge buildup H->I

Caption: Logical workflow for applying the Hammett equation.

Impact on Acidity: Data and Analysis

The stabilizing effect of EWGs on the carboxylate anion is clearly reflected in the pKa values of substituted benzoic acids. Benzoic acids with deactivating, electron-withdrawing substituents are more acidic (have a lower pKa) than the parent benzoic acid.[2]

Quantitative Data for Common Substituents

The table below summarizes the pKa values and Hammett sigma constants for benzoic acid and several derivatives bearing electron-withdrawing substituents.

Substituent (X)PositionpKaHammett Constant (σ)Dominant Effect(s)
-H-4.190.00Reference
-Fmeta3.870.34-I
-Fpara4.140.06-I > +R
-Clmeta3.830.37-I
-Clpara3.980.23-I > +R
-Brmeta3.810.39-I
-Brpara3.970.23-I > +R
-CNmeta3.600.56-I, -R
-CNpara3.550.66-I, -R
-NO₂meta3.490.71-I, -R
-NO₂para3.430.78-I, -R

Data compiled from multiple sources.[10][11]

Analysis:

  • Strong EWGs (-CN, -NO₂): These groups exert powerful -I and -R effects. The para-isomers are consistently more acidic than the meta-isomers because the strong -R effect, which provides superior charge delocalization, operates only from the para (and ortho) position.[2] The σ values are large and positive.

  • Halogens (-F, -Cl, -Br): Halogens are a unique case. They are inductively withdrawing (-I) due to their high electronegativity but are capable of resonance donation (+R) via their lone pairs. For acidity, the -I effect dominates, making them acid-strengthening.[12][13] However, the opposing +R effect from the para position slightly counteracts the stabilization, which is why p-chlorobenzoic acid is less acidic than m-chlorobenzoic acid.[14]

The "Ortho Effect"

The Hammett equation is generally not applied to ortho-substituted compounds.[10] Ortho substituents, regardless of their electronic nature, often make benzoic acids more acidic than their meta and para isomers.[5] This "ortho effect" is a complex combination of:

  • Steric Inhibition of Resonance: The ortho substituent can force the -COOH group out of the plane of the benzene ring. This disrupts conjugation between the ring and the carboxyl group, but more importantly, it destabilizes the neutral acid form relative to the carboxylate anion, thus increasing acidity.

  • Intramolecular Hydrogen Bonding: Certain ortho substituents can form hydrogen bonds with the carboxylic acid group, which can stabilize either the acid or its conjugate base.

  • Direct Field Effects: The close proximity of the substituent allows for through-space electrostatic interactions.

Experimental & Spectroscopic Characterization

Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for empirically determining the pKa of a benzoic acid derivative. The principle relies on the Henderson-Hasselbalch equation, which states that at the half-equivalence point of a titration of a weak acid with a strong base, pH = pKa.[15]

Materials & Equipment:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10).

  • Magnetic stirrer and stir bar.

  • 25 mL or 50 mL burette.

  • Beakers (150 mL).

  • Substituted benzoic acid sample (~0.1-0.2 g).

  • Standardized ~0.1 M NaOH solution.

  • Deionized, CO₂-free water.

  • Ethanol (if sample solubility is low).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the benzoic acid sample and dissolve it in a known volume of deionized water (e.g., 50 mL). If solubility is an issue, a co-solvent like ethanol can be used, though this will yield an apparent pKa (pKa*).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the NaOH-filled burette into the solution. Ensure the electrode tip is submerged but clear of the stir bar's path.

  • Initial Reading: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: As the pH begins to change rapidly, reduce the increment volume (e.g., 0.1 mL or dropwise) to accurately capture the equivalence point (the steepest part of the curve). Continue titrating past the equivalence point until the pH curve flattens out.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the volume at the equivalence point (Veq) by finding the maximum of the first derivative plot (ΔpH/ΔV vs. V).

    • The half-equivalence point is Veq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the acid.

Spectroscopic Correlations

Spectroscopic techniques can provide further insight into the electronic effects of substituents.[16]

  • ¹H NMR Spectroscopy: The acidic proton of the carboxyl group appears as a broad singlet far downfield (typically 10-13 ppm). Electron-withdrawing groups deshield this proton, often shifting it further downfield. The chemical shifts of the aromatic protons are also affected; EWGs deshield adjacent protons, shifting them to higher ppm values.[17]

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon (-C OOH) is sensitive to substituent effects. Electron-withdrawing groups tend to deshield this carbon, causing a downfield shift (higher ppm).

  • Infrared (IR) Spectroscopy: The C=O stretching frequency (νC=O) in carboxylic acids (typically 1700-1725 cm⁻¹) is shifted to a higher wavenumber by electron-withdrawing groups. The withdrawal of electron density strengthens the C=O double bond, increasing its vibrational frequency.

Conclusion

The acidity of benzoic acid provides a classic and quantitatively robust system for studying the electronic effects of substituents. Electron-withdrawing groups enhance acidity by stabilizing the resulting carboxylate anion through a combination of inductive and resonance effects. The Hammett equation offers a powerful tool to correlate these electronic perturbations with changes in equilibrium constants and reaction rates, providing deep mechanistic insight. A thorough understanding of these principles, verified through experimental methods like potentiometric titration and spectroscopic analysis, is fundamental for professionals in chemistry and is particularly critical in drug discovery, where the rational modulation of a molecule's pKa is essential for optimizing its pharmacokinetic and pharmacodynamic profile.

References

  • Title: 20.4: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

  • Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Unit 4: Free Energy Relationships Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Is there a correlation between substituents of benzoic acid and it's acidity? Source: Quora URL: [Link]

  • Title: Hammett equation Source: Wikipedia URL: [Link]

  • Title: 20.4 Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

  • Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid Source: Pharmaguideline URL: [Link]

  • Title: Hammett Equation - Mechanisms of Organic Reactions Source: University of Nebraska-Lincoln, Pharmacy 180 URL: [Link]

  • Title: Substituent effects on the electronic structure and pKa of benzoic acid Source: ResearchGate / International Journal of Quantum Chemistry URL: [Link]

  • Title: 20.4 Substituent Effects on Acidity Source: OpenStax URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data (via ACS Organic Division) URL: [Link]

  • Title: Substituent effects on the electronic structure and pKa of benzoic acid Source: Semantic Scholar / International Journal of Quantum Chemistry URL: [Link]

  • Title: Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid Source: University of the West Indies at Mona URL: [Link]

  • Title: Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods Source: ACS Publications URL: [Link]

  • Title: Ortho Meta Para Directors - Activating and Deactivating Groups Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: 1H proton nmr spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]

  • Title: Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PMC - NIH URL: [Link]

  • Title: Linear Free Energy Relationships (LFERs): Applying the Hammett Equation Source: University of Calgary, Chemistry 331 Lab Manual URL: [Link]

  • Title: The Hammett Equation and Linear Free Energy Relationship Source: Dalal Institute URL: [Link]

  • Title: Why Are Halogens Ortho Para Directors yet Deactivators? Source: Chemistry Steps URL: [Link]

  • Title: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids Source: Pearson URL: [Link]

  • Title: ortho–para-Directing Deactivators: Halogens Source: JoVE URL: [Link]

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Methodological & Application

Synthesis of 4-(Difluoromethoxy)-3-nitrobenzoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-(difluoromethoxy)-3-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

4-(Difluoromethoxy)-3-nitrobenzoic acid is a key intermediate in the synthesis of a variety of biologically active molecules. The incorporation of the difluoromethoxy (-OCHF₂) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group, in conjunction with the carboxylic acid, provides versatile handles for further chemical modifications, making this compound a strategic starting point for the development of novel therapeutics and functional materials.

This protocol outlines a robust two-step synthesis commencing from the readily available 4-hydroxybenzoic acid. The synthesis involves an initial nitration of the aromatic ring followed by a difluoromethylation of the phenolic hydroxyl group.

Overall Synthesis Workflow

The synthesis of 4-(difluoromethoxy)-3-nitrobenzoic acid is achieved through a two-step process. The first step involves the nitration of a suitable 4-hydroxybenzoic acid derivative. The second, and most critical step, is the introduction of the difluoromethoxy group onto the phenolic oxygen.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Derivative Step1 Step 1: Nitration Start->Step1 Intermediate 4-Hydroxy-3-nitrobenzoic Acid Derivative Step1->Intermediate Step2 Step 2: Difluoromethylation Intermediate->Step2 Product 4-(Difluoromethoxy)-3-nitrobenzoic Acid Step2->Product

Caption: High-level overview of the two-step synthesis process.

Step 1: Synthesis of Alkyl 4-hydroxy-3-nitrobenzoate

The initial step focuses on the nitration of an alkyl 4-hydroxybenzoate. The ester protecting group for the carboxylic acid is crucial to prevent unwanted side reactions during the subsequent difluoromethylation step, which is typically performed under basic conditions.

Reaction Scheme

Nitration_Reaction reactant Alkyl 4-hydroxybenzoate reagent + HNO₃ / H₂SO₄ product Alkyl 4-hydroxy-3-nitrobenzoate reactant->product Nitration

Caption: Nitration of an alkyl 4-hydroxybenzoate.

Experimental Protocol

A process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters involves the nitration of 4-hydroxybenzoic acid alkyl esters with nitric acid.[1] This nitration is typically carried out at temperatures ranging from 0 to 60°C using nitric acid with a concentration of 30 to 62%.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Alkyl 4-hydroxybenzoateReagentPlus®, ≥99%Sigma-Aldrich
Nitric Acid (62% w/w)ACS ReagentFisher Scientific
Sulfuric Acid (98%)ACS ReagentVWR
Crushed Ice
Deionized Water
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Büchner funnel and flask
Filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add the alkyl 4-hydroxybenzoate.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature remains below 10°C.

  • Prepare a nitrating mixture by carefully adding the 62% nitric acid to a separate flask and cooling it in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the alkyl 4-hydroxybenzoate in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature between 0 and 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 2 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the product will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum to a constant weight. The resulting alkyl 4-hydroxy-3-nitrobenzoate is typically a pale yellow solid.

Expert Insights: The use of an alkyl ester of 4-hydroxybenzoic acid is a strategic choice to protect the carboxylic acid functionality from the harsh, basic conditions of the subsequent difluoromethylation step. Direct nitration of 4-hydroxybenzoic acid is also possible, but esterification would still be required before proceeding.[2]

Step 2: Synthesis of 4-(Difluoromethoxy)-3-nitrobenzoic acid

This step involves the O-difluoromethylation of the alkyl 4-hydroxy-3-nitrobenzoate, followed by saponification of the ester to yield the final product. The difluoromethylation is achieved using a source of difluorocarbene, typically generated in situ from reagents like sodium chlorodifluoroacetate or by bubbling difluorochloromethane gas through the reaction mixture.[3][4]

Reaction Scheme

Difluoromethylation_Saponification reactant1 Alkyl 4-hydroxy-3-nitrobenzoate reagent1 + 'CHF₂' source / Base intermediate Alkyl 4-(difluoromethoxy)-3-nitrobenzoate reactant1->intermediate Difluoromethylation reagent2 + NaOH (aq) then H₃O⁺ product 4-(Difluoromethoxy)-3-nitrobenzoic acid intermediate->product Saponification

Caption: Difluoromethylation followed by saponification.

Experimental Protocol

The synthesis of difluoromethoxy nitrobenzene can be achieved by reacting nitrophenol with difluorochloromethane in an alkaline solvent at temperatures between 40 and 100°C.[4] This reaction is often facilitated by a phase transfer catalyst.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Alkyl 4-hydroxy-3-nitrobenzoate
Sodium HydroxideACS ReagentSigma-Aldrich
Potassium HydroxideACS ReagentFisher Scientific
Phase Transfer Catalyst (e.g., TBAB)Reagent GradeTCI America
Dichlorodifluoromethane (Freon-22)Gas Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Hydrochloric Acid (concentrated)ACS ReagentVWR
Diethyl EtherACS ReagentFisher Scientific
Magnesium Sulfate (anhydrous)Reagent GradeSigma-Aldrich
Round-bottom flask
Condenser
Gas dispersion tube
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a condenser, a gas dispersion tube, and a magnetic stir bar, dissolve the alkyl 4-hydroxy-3-nitrobenzoate in anhydrous DMF.

  • Add powdered potassium hydroxide and a catalytic amount of the phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Bubble difluorochloromethane gas through the reaction mixture via the gas dispersion tube at a steady rate. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkyl 4-(difluoromethoxy)-3-nitrobenzoate.

  • To the crude ester, add a solution of sodium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol).

  • Heat the mixture to reflux and stir until the saponification is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(difluoromethoxy)-3-nitrobenzoic acid.

Trustworthiness and Self-Validation: The progress of each reaction step should be meticulously monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure complete conversion of the starting material before proceeding to the next step or workup. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete NitrationInsufficient nitrating agent or reaction timeIncrease the amount of nitrating agent slightly or extend the reaction time. Ensure adequate cooling.
Low Yield in DifluoromethylationInefficient gas dispersion, moisture in the reactionEnsure the gas is bubbled vigorously through the solution. Use anhydrous solvents and reagents.
Incomplete SaponificationInsufficient base or reaction timeAdd more sodium hydroxide solution and continue refluxing. Monitor by TLC.
Product ContaminationIncomplete washing or purificationRecrystallize the final product from a suitable solvent system (e.g., ethanol/water) for higher purity.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 4-(difluoromethoxy)-3-nitrobenzoic acid. By carefully following the outlined steps and adhering to good laboratory practices, researchers can successfully synthesize this valuable intermediate for their drug discovery and materials science applications. The mechanistic insights and troubleshooting guide are intended to empower scientists to optimize the synthesis and overcome potential challenges.

References

  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P
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  • Process for the preparation of benzoic acid derivatives via a new intermedi
  • CN103819349A - Preparation method of 4-(difluoromethoxy)
  • CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google P
  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google P
  • DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google P
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  • WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google P
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Application Notes and Protocols: Esterification of 4-(Difluoromethoxy)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(Difluoromethoxy)-3-nitrobenzoic Acid Esters

4-(Difluoromethoxy)-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its esters are particularly valuable intermediates in the fields of pharmaceutical and agrochemical research and development. The difluoromethoxy group (-OCHF₂) is a bioisostere of methoxy, hydroxyl, and thiol groups, often introduced to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The nitro group, meanwhile, provides a versatile handle for further chemical transformations, most commonly reduction to an amine, which opens pathways to a diverse array of heterocyclic structures like benzimidazoles, known for their wide range of biological activities.[1]

This guide provides a comprehensive overview of two robust and widely applicable methods for the esterification of 4-(difluoromethoxy)-3-nitrobenzoic acid: the classic Fischer-Speier Esterification and the milder Steglich Esterification. By detailing the mechanistic underpinnings and providing field-tested protocols, this document aims to equip researchers with the knowledge to select and execute the optimal esterification strategy for their specific synthetic goals.

Physicochemical Properties and Safety

A thorough understanding of the starting material's properties is paramount for safe and effective experimentation.

PropertyValueSource
Chemical Formula C₈H₅F₂NO₄N/A
Molecular Weight 217.13 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point 148-152 °CN/A
Solubility Soluble in methanol, ethanol, ethyl acetate, THF, and DMF. Sparingly soluble in water.N/A

Safety and Handling:

4-(Difluoromethoxy)-3-nitrobenzoic acid, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood.[2][3][4] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

  • Precautionary Measures: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling.[4][6] Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive reagents. It involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol to yield an ester and water.[7]

Causality and Mechanistic Insight

The reaction is an equilibrium process.[8] To drive the reaction toward the product, an excess of the alcohol is typically used as the solvent. The strong acid catalyst (e.g., H₂SO₄) serves two primary roles:

  • It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • It facilitates the elimination of a water molecule from the tetrahedral intermediate.[8]

The electron-withdrawing nature of the nitro and difluoromethoxy groups on the aromatic ring can slightly decrease the nucleophilicity of the carbonyl oxygen, but the reaction proceeds efficiently under forcing conditions (heating at reflux).

Fischer_Esterification_Mechanism cluster_activation Activation cluster_addition Nucleophilic Attack cluster_transfer Proton Transfer cluster_elimination Elimination cluster_deprotonation Deprotonation Acid R-COOH Protonated_Acid R-C(=O+H)OH Acid->Protonated_Acid Protonation H_plus H+ Alcohol R'-OH Tetrahedral_Intermediate_1 R-C(OH)(O+H-R')OH Protonated_Acid->Tetrahedral_Intermediate_1 + R'-OH Tetrahedral_Intermediate_2 R-C(OH)(OR')(OH2+) Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 - H+ + H+ Protonated_Ester R-C(=O+H)OR' Tetrahedral_Intermediate_2->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ Water H2O

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl 4-(Difluoromethoxy)-3-nitrobenzoate
  • Reagent Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(difluoromethoxy)-3-nitrobenzoic acid (2.17 g, 10.0 mmol).

    • Add 40 mL of anhydrous methanol. The acid may not fully dissolve initially.

    • Carefully and slowly, add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) to the stirring suspension. An exotherm may be observed.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing 150 mL of ice-cold water. A precipitate should form.

    • Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[9]

    • Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any residual acid and methanol.

  • Purification:

    • The crude product can be purified by recrystallization from methanol or an ethanol/water mixture to yield the pure methyl ester as a solid.

    • Dry the purified product under vacuum.

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols.[10] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.

Causality and Mechanistic Insight

The key to the Steglich esterification is the in situ activation of the carboxylic acid by DCC.

  • The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

  • The nucleophilic catalyst, DMAP, then attacks the activated carbonyl group of the O-acylisourea. This step is crucial as DMAP is a much stronger nucleophile than the alcohol. This forms a reactive N-acylpyridinium intermediate and releases dicyclohexylurea (DCU).

  • Finally, the alcohol attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate, yielding the desired ester and regenerating the DMAP catalyst.

The formation of the very stable and insoluble dicyclohexylurea (DCU) byproduct drives the reaction to completion.

Steglich_Esterification_Workflow Start Combine Acid, Alcohol, DMAP, and Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool Add_DCC Add DCC Solution Dropwise Cool->Add_DCC React Stir at Room Temperature (2-12 hours) Add_DCC->React Filter Filter to Remove DCU Byproduct React->Filter Workup Aqueous Work-up (Wash with acid, base, brine) Filter->Workup Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Dry Purify Concentrate and Purify (Recrystallization or Chromatography) Dry->Purify Product Pure Ester Product Purify->Product

Caption: General workflow for Steglich Esterification.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(Difluoromethoxy)-3-nitrobenzoate
  • Reagent Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(difluoromethoxy)-3-nitrobenzoic acid (2.17 g, 10.0 mmol), absolute ethanol (0.69 mL, 12.0 mmol), and DMAP (0.12 g, 1.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

    • Stir the solution at room temperature until all solids have dissolved.

  • Reaction:

    • Cool the flask in an ice bath to 0°C.

    • In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM.

    • Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.[12]

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure ethyl ester.

Comparison of Methods

FeatureFischer-Speier EsterificationSteglich Esterification
Catalyst/Reagent Strong acid (e.g., H₂SO₄)DCC (coupling agent), DMAP (catalyst)
Conditions High temperature (reflux)Mild (0°C to room temperature)
Solvent Excess alcoholAprotic solvent (e.g., DCM, THF)
Byproducts WaterDicyclohexylurea (DCU)
Advantages Inexpensive reagents, simple setupMild conditions, high yields, broad substrate scope
Disadvantages Harsh conditions (not for sensitive substrates), equilibrium reactionExpensive reagents, DCU removal can be tedious[11], DCC is an allergen[12]
Best Suited For Simple, robust primary and secondary alcoholsAcid-sensitive substrates, sterically hindered alcohols, complex molecules

Conclusion

The esterification of 4-(difluoromethoxy)-3-nitrobenzoic acid can be successfully achieved through multiple synthetic routes. The choice between the Fischer-Speier and Steglich methods depends on the specific alcohol being used, the scale of the reaction, and the presence of other sensitive functional groups in the molecule. For simple, robust alcohols and large-scale synthesis where cost is a factor, the Fischer esterification provides a reliable and economical option. For more delicate or complex substrates where mild conditions are paramount, the Steglich esterification offers a superior, high-yielding alternative, despite the need to manage the DCU byproduct.

References

  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Difluoromethoxy)-3-fluoro-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluoro-3-nitrobenzoic acid (CAS 453-71-4). Retrieved from [Link]

  • ResearchGate. (2016). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • Reddit. (2021). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2021). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

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Application Notes and Protocols for the Reduction of 4-(Difluoromethoxy)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Amino-4-(difluoromethoxy)benzoic Acid in Medicinal Chemistry

The reduction of the nitro group in 4-(Difluoromethoxy)-3-nitrobenzoic acid is a critical transformation in organic synthesis, yielding 3-amino-4-(difluoromethoxy)benzoic acid. This resulting aniline is a valuable building block in the development of novel therapeutics. The difluoromethoxy group is a bioisostere of the carboxylic acid and methoxy groups, offering modulated lipophilicity, metabolic stability, and pKa, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The amino functionality serves as a versatile handle for further chemical modifications, enabling the construction of diverse molecular scaffolds. For instance, similar aminobenzoic acids are precursors in the synthesis of inhibitors for enzymes like phosphodiesterase 4 (PDE4), which are targets for treating respiratory diseases.[1] This application note provides a detailed guide for researchers on the various methodologies to achieve this reduction, focusing on practical insights, safety, and validation.

Choosing the Right Path: A Comparative Overview of Reduction Methodologies

The conversion of an aromatic nitro group to an amine is a well-established transformation, yet the presence of the difluoromethoxy and carboxylic acid functionalities on the same aromatic ring in 4-(Difluoromethoxy)-3-nitrobenzoic acid necessitates a careful selection of the reducing agent to ensure high yield and purity.[2] The general transformation proceeds through nitroso and hydroxylamine intermediates to the final amine.[2] Below is a comparative analysis of the most common and effective methods for this specific substrate.

Method Reagents Advantages Disadvantages Key Considerations for this Substrate
Catalytic Hydrogenation H₂, Pd/CHigh atom economy, clean reaction, often high yielding.[2][3]Requires specialized hydrogenation equipment, potential for dehalogenation, catalyst can be pyrophoric.[2]The C-F bonds in the difluoromethoxy group are generally stable to catalytic hydrogenation. The carboxylic acid group is also inert under these conditions.
Metal/Acid Reduction SnCl₂·2H₂O, HClMild and chemoselective, tolerates a wide range of functional groups.[3][4]Generates significant amounts of metal waste, requires stoichiometric amounts of the metal salt, workup can be tedious.[2]An effective and reliable method for this substrate, offering good functional group compatibility.
Dissolving Metal Reduction Fe, NH₄Cl or AcOHInexpensive and readily available reagents, generally safe.[2][3]Can require harsh acidic conditions, may not be as clean as other methods.[2]A cost-effective option, but optimization may be needed to achieve high purity.
Hydrosulfite Reduction Na₂S₂O₄Mild conditions, avoids the use of heavy metals, good for substrates with sensitive functional groups.[4][5]Can require careful control of pH, may not be as efficient for all substrates.[5]A good alternative to metal-based reductions, particularly if metal contamination is a concern.

Logical Flow of the Reduction Process

G cluster_start Starting Material cluster_methods Reduction Methodologies cluster_product Product 4-(Difluoromethoxy)-3-nitrobenzoic acid 4-(Difluoromethoxy)-3-nitrobenzoic acid Catalytic Hydrogenation Catalytic Hydrogenation 4-(Difluoromethoxy)-3-nitrobenzoic acid->Catalytic Hydrogenation H2, Pd/C Metal/Acid Reduction (SnCl2) Metal/Acid Reduction (SnCl2) 4-(Difluoromethoxy)-3-nitrobenzoic acid->Metal/Acid Reduction (SnCl2) SnCl2, HCl Hydrosulfite Reduction (Na2S2O4) Hydrosulfite Reduction (Na2S2O4) 4-(Difluoromethoxy)-3-nitrobenzoic acid->Hydrosulfite Reduction (Na2S2O4) Na2S2O4 3-Amino-4-(difluoromethoxy)benzoic acid 3-Amino-4-(difluoromethoxy)benzoic acid Catalytic Hydrogenation->3-Amino-4-(difluoromethoxy)benzoic acid Metal/Acid Reduction (SnCl2)->3-Amino-4-(difluoromethoxy)benzoic acid Hydrosulfite Reduction (Na2S2O4)->3-Amino-4-(difluoromethoxy)benzoic acid

Caption: Overview of reduction pathways.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high efficiency.[3] The use of a Parr hydrogenator or a similar apparatus is recommended for safe handling of hydrogen gas.

Materials:

  • 4-(Difluoromethoxy)-3-nitrobenzoic acid

  • 10% Palladium on carbon (50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar pressure vessel

  • Filter funnel and filter paper

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Charging the Vessel: To the vessel, add 4-(Difluoromethoxy)-3-nitrobenzoic acid (1.0 eq). Under a stream of inert gas, carefully add 10% Pd/C (0.05-0.10 eq by weight).[6]

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material completely.

  • Hydrogenation: Seal the vessel and connect it to the hydrogen source. Purge the vessel with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring.[6]

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. Alternatively, small aliquots can be carefully withdrawn, filtered, and analyzed by TLC, LC-MS, or ¹H NMR.

  • Work-up: Once the reaction is complete, vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: The filtrate, containing the product 3-amino-4-(difluoromethoxy)benzoic acid, can be concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

Workflow for Catalytic Hydrogenation

G start Start charge_vessel Charge Vessel with Reactant and Pd/C start->charge_vessel add_solvent Add Solvent (MeOH/EtOH) charge_vessel->add_solvent hydrogenate Pressurize with H2 and Stir add_solvent->hydrogenate monitor Monitor Reaction hydrogenate->monitor monitor->hydrogenate Incomplete filter_catalyst Filter through Diatomaceous Earth monitor->filter_catalyst Complete concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product (if needed) concentrate->purify purify->concentrate Impure end End purify->end Pure

Caption: Step-by-step hydrogenation workflow.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This classical method is highly reliable and chemoselective, making it an excellent choice when other reducible functional groups are present.[3][4]

Materials:

  • 4-(Difluoromethoxy)-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Difluoromethoxy)-3-nitrobenzoic acid (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (3.0-5.0 eq) in one portion.[3]

  • Reaction Initiation: Slowly add concentrated hydrochloric acid (a few drops to initiate, then in portions) while stirring. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

  • Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-4-(difluoromethoxy)benzoic acid. Purification can be performed by recrystallization or column chromatography.

Safety Precautions:

  • Tin(II) chloride is corrosive and can cause skin burns and eye damage.[7] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9]

  • Handle concentrated hydrochloric acid in a well-ventilated fume hood.

  • The neutralization step with sodium bicarbonate should be done slowly and with caution to control the effervescence.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method offers a milder, metal-free alternative for the reduction of nitroarenes.[5][10]

Materials:

  • 4-(Difluoromethoxy)-3-nitrobenzoic acid

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonium hydroxide (NH₄OH) or Potassium carbonate (K₂CO₃)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve 4-(Difluoromethoxy)-3-nitrobenzoic acid (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or Dioxane).

  • Basification: Add a base such as ammonium hydroxide or potassium carbonate to adjust the pH to basic conditions.

  • Reagent Addition: Slowly add sodium dithionite (3.0-5.0 eq) in portions to the stirred solution.[10] The temperature may rise slightly.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the aqueous layer carefully with dilute HCl to precipitate the product.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. Alternatively, the product can be extracted into an organic solvent like ethyl acetate after neutralization.

Safety Precautions:

  • Sodium dithionite is a flammable solid and can self-heat on contact with air.[11][12] Handle in a well-ventilated area and avoid creating dust.

  • Ensure proper quenching of any unreacted dithionite before disposal.

Characterization of 3-Amino-4-(difluoromethoxy)benzoic acid

The successful synthesis of the target compound can be confirmed by a combination of analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the disappearance of the nitro group and the appearance of the amino group, and to verify the integrity of the difluoromethoxy group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amino and carboxylic acid functional groups.

  • Melting Point: To assess the purity of the final product. The melting point of the structurally similar 3-amino-4-fluorobenzoic acid is 184°C.[13]

Conclusion

The reduction of 4-(Difluoromethoxy)-3-nitrobenzoic acid to 3-amino-4-(difluoromethoxy)benzoic acid can be effectively achieved through several established methods. The choice of protocol will depend on the available equipment, scale of the reaction, and the desired level of purity. For clean and high-yielding synthesis, catalytic hydrogenation is an excellent option. For its reliability and functional group tolerance, the tin(II) chloride method is a robust choice. Sodium dithionite provides a mild, metal-free alternative. Each method requires careful execution and adherence to safety protocols to ensure a successful and safe outcome.

References

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. (2023-08-18). [Link]

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  • An example of light enhanced hydrogenation of 4-nitrobenzonitrile over... ResearchGate. [Link]

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  • Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate. [Link]

  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal. [Link]

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  • Water phase synthesis process of difluoromethoxy nitrobenzene.
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  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. FINDECHEM. [Link]

  • Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. [Link]

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link]

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  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC - NIH. [Link]

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Application Notes & Protocols: Leveraging 4-(Difluoromethoxy)-3-nitrobenzoic Acid for the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful method to enhance pharmacokinetic and pharmacodynamic properties. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a critical substituent for its ability to improve metabolic stability, modulate lipophilicity, and act as a unique hydrogen bond donor.[1][2] This guide provides an in-depth exploration of 4-(difluoromethoxy)-3-nitrobenzoic acid, a highly versatile building block, detailing its application in the synthesis of complex heterocyclic compounds. We present a validated, two-step protocol for the synthesis of a novel difluoromethoxy-substituted benzimidazole, a privileged scaffold in drug discovery.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable chemical intermediate.

The Difluoromethoxy Group: A Strategic Asset in Drug Design

The utility of 4-(difluoromethoxy)-3-nitrobenzoic acid is intrinsically linked to the unique physicochemical properties of the difluoromethoxy group. Unlike the more common methoxy or trifluoromethoxy substituents, the -OCF₂H group offers a nuanced profile that is highly advantageous for molecular design.[5][6]

  • Enhanced Metabolic Stability : The high strength of the carbon-fluorine bond confers significant resistance to oxidative metabolism, particularly when compared to a metabolically vulnerable methoxy group.[1] This can lead to an increased drug half-life and improved bioavailability.

  • Lipophilicity and Permeability : The -OCF₂H group moderately increases lipophilicity, a critical parameter for tuning a molecule's ability to cross biological membranes. Its lipophilicity is intermediate between the methoxy and trifluoromethoxy groups, providing a finer degree of control.[1][6]

  • Unique Bioisosterism : The difluoromethoxy group can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups due to its capacity to act as a hydrogen bond donor.[1][2] This feature is absent in both methoxy and trifluoromethoxy groups and can introduce new, favorable interactions with biological targets.

  • Modulation of Acidity/Basicity : As an electron-withdrawing group, the -OCF₂H moiety can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing target engagement or pharmacokinetic properties.[1][7]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key properties of the difluoromethoxy group in comparison to its common analogs, providing a clear rationale for its selection in drug design campaigns.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (π) -0.02+0.59+1.04
Hydrogen Bond Donating Ability NoYesNo
Metabolic Stability Low (O-dealkylation)HighVery High
Electronic Effect Weakly donatingWeakly withdrawingStrongly withdrawing
Visualization: The Role of the Difluoromethoxy Group

OCF2H -OCF2H Group Bioisostere Bioisostere for: -OH, -SH, -OCH3 OCF2H->Bioisostere Metabolism Blocks Oxidative Metabolism OCF2H->Metabolism Lipophilicity Modulates Lipophilicity (LogP) OCF2H->Lipophilicity HBD Acts as H-Bond Donor OCF2H->HBD

Caption: Key properties of the difluoromethoxy group in medicinal chemistry.

Synthetic Strategy: From Benzoic Acid to Benzimidazole

4-(Difluoromethoxy)-3-nitrobenzoic acid is an ideal starting material for constructing benzimidazole rings. The synthetic logic relies on the sequential transformation of its functional groups. The carboxylic acid provides a handle for condensation with an ortho-diamine, while the strategically placed nitro group can be reduced in a later step to introduce a new vector for chemical diversification or to modulate the final compound's electronic properties.

The chosen pathway involves an initial acid-catalyzed condensation to form the stable benzimidazole core, followed by a robust reduction of the nitro group. This sequence is often preferred as it avoids potential side reactions that could occur if the aniline was present during the high-temperature cyclization step.

Visualization: Two-Step Synthetic Workflow

Start 4-(Difluoromethoxy)- 3-nitrobenzoic Acid Step1 Step 1: Condensation (Phillips Reaction) Start->Step1 Intermediate 2-(4-(Difluoromethoxy)- 3-nitrophenyl)-1H-benzimidazole Step1->Intermediate Step2 Step 2: Reduction (e.g., SnCl2/HCl) Intermediate->Step2 Product Final Product: Amino-Benzimidazole Derivative Step2->Product Reagent1 + o-Phenylenediamine + PPA, Heat Reagent1->Step1 Reagent2 + SnCl2·2H2O + HCl, Reflux Reagent2->Step2

Caption: Overall workflow for the synthesis of the target benzimidazole.

Experimental Protocols

Safety Precaution: All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. A thorough risk assessment should be conducted before commencing any experimental work.

Protocol 1: Synthesis of 2-(4-(Difluoromethoxy)-3-nitrophenyl)-1H-benzimidazole

This protocol details the Phillips condensation, a reliable method for synthesizing benzimidazoles from carboxylic acids and o-phenylenediamine.

Causality: Polyphosphoric acid (PPA) serves as both a solvent and a powerful dehydrating agent. The high temperature (~180 °C) is necessary to overcome the activation energy for the initial amide formation and the subsequent intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.

Materials & Equipment:

  • 4-(Difluoromethoxy)-3-nitrobenzoic acid (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Polyphosphoric acid (PPA) (10-15 wt. eq)

  • Deionized water, Crushed ice

  • Ammonium hydroxide solution (30%)

  • Ethanol (for recrystallization)

  • Three-neck round-bottom flask, mechanical stirrer, thermometer, heating mantle, condenser

  • Large beaker (for quenching), Büchner funnel, filter paper

Procedure:

  • Reaction Setup: Equip a three-neck round-bottom flask with a mechanical stirrer and a thermometer. To the flask, add 4-(difluoromethoxy)-3-nitrobenzoic acid and o-phenylenediamine.

  • Addition of PPA: Carefully add polyphosphoric acid to the flask. The mixture will be highly viscous.

  • Heating: Begin stirring the mixture and heat it to 180 °C using a heating mantle. Maintain this temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexanes).

  • Quenching: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to approximately 80-90 °C. In a separate large beaker, prepare a slurry of crushed ice and water.

  • Precipitation: CAUTIOUSLY and slowly pour the warm, viscous reaction mixture into the ice-water slurry with vigorous stirring. This quenching process is exothermic and will hydrolyze the PPA, causing the product to precipitate.

  • Neutralization: Once the quench is complete, slowly add concentrated ammonium hydroxide solution to the slurry until the pH reaches 8-9. This neutralizes residual acid and ensures complete precipitation of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of deionized water to remove phosphates, followed by a small amount of cold ethanol.

  • Purification: Dry the crude solid. The product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

Protocol 2: Synthesis of 3-Amino-2-(4-(difluoromethoxy)phenyl)-1H-benzimidazole

This protocol describes the reduction of the nitro group on the benzimidazole core using tin(II) chloride, a classic and highly effective method.[8][9][10]

Causality: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a chemoselective reducing system for aromatic nitro groups. The acidic environment activates the tin(II) as the reducing species, which undergoes oxidation to tin(IV) while reducing the nitro group to the corresponding amine. The final basic workup is crucial to deprotonate the amine and precipitate the free base product.

Materials & Equipment:

  • 2-(4-(Difluoromethoxy)-3-nitrophenyl)-1H-benzimidazole (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate (for extraction)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-benzimidazole intermediate in ethanol.

  • Addition of Reagents: Add tin(II) chloride dihydrate to the suspension. With stirring, carefully and slowly add concentrated hydrochloric acid. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice.

  • Basification: Place the beaker in an ice bath and slowly neutralize the mixture by adding 10 M NaOH solution until the pH is approximately 9-10. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final amino-benzimidazole.

Data Presentation: Summary of a Representative Synthesis
StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield
1. Condensation o-Phenylenediamine, PPAPPA1804-675-85%
2. Reduction SnCl₂·2H₂O, Conc. HClEthanol852-480-90%

Self-Validation: The identity and purity of all intermediates and the final product must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

References

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  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. [Link]

  • The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]

  • ResearchGate. (2023). Review of synthesis process of nitrobenzimidazole derivatives. [Link]

  • Organic Syntheses. (n.d.). Benzimidazole Procedure. Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Difluoromethoxy)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-(Difluoromethoxy)-3-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. As a Senior Application Scientist, I understand that the successful purification of this compound is critical for the integrity of your downstream applications, from API synthesis to materials science.

This document moves beyond generic protocols to provide a deeper, mechanistic understanding of the purification process. We will explore the "why" behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when handling 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Q1: What are the most likely impurities in my crude 4-(Difluoromethoxy)-3-nitrobenzoic acid?

A1: The impurity profile is largely dictated by the synthetic route. A common pathway involves the difluoromethylation of a 4-hydroxy-3-nitrobenzoic acid precursor, followed by ester hydrolysis if the synthesis was performed on the ester. Therefore, you should be mindful of:

  • Unreacted Starting Material: The most probable impurity is the 4-hydroxy-3-nitrobenzoic acid precursor.

  • Positional Isomers: While the directing effects of the hydroxyl and carboxyl groups favor the desired substitution pattern, minor amounts of other isomers may be present.

  • Byproducts of Difluoromethylation: Incomplete reaction or side reactions during the difluoromethylation step can introduce related impurities.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., DMF, THF, ethyl acetate) may be present in the crude product.

Q2: My isolated product is off-white or yellowish. Is this normal, and how can I improve the color?

A2: While a completely colorless product is ideal, a pale yellow hue is not uncommon for nitroaromatic compounds. Significant discoloration (e.g., brown or dark yellow) often indicates the presence of colored impurities or potential degradation products. To address this, consider the following during recrystallization:

  • Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

  • Inert Atmosphere: If you suspect oxidation is contributing to the color, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: I'm experiencing low recovery after recrystallization. What are the common causes?

A3: Low recovery is a frequent challenge in recrystallization. Here are some key factors to investigate:

  • Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will keep more of your product dissolved at lower temperatures, thus reducing the yield.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allowing the solution to cool slowly to room temperature before transferring to an ice bath promotes the growth of larger, purer crystals.

  • Incomplete precipitation: Ensure the solution is sufficiently cold before filtration. An ice bath is recommended to maximize precipitation.

  • Transfer losses: Be mindful of product loss during transfers between flasks and on the filter paper.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the purification of 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Oily Residue Instead of Crystals After Recrystallization The compound may be "oiling out" due to a high concentration of impurities, a solvent system with too high a polarity difference, or too rapid cooling.1. Re-heat and add more of the "good" solvent: If using a mixed solvent system (e.g., ethanol/water), re-heat the solution until the oil dissolves, then add a small amount of the better solvent (ethanol) to prevent saturation at too high a temperature. 2. Slow down the cooling process: Allow the flask to cool very slowly, perhaps by insulating it, to encourage crystal nucleation rather than oiling out. 3. Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to provide a surface for crystal growth.
Product is Contaminated with Starting Material (4-hydroxy-3-nitrobenzoic acid) The starting material has similar polarity to the product, making separation by simple recrystallization challenging.1. Optimize Column Chromatography: Use a shallower gradient in your flash chromatography (e.g., a slower increase in the percentage of ethyl acetate in hexane) to improve resolution. 2. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The more acidic carboxylic acid product should preferentially move into the aqueous layer, leaving the less acidic phenolic starting material in the organic layer. Acidify the aqueous layer to precipitate the purified product.
Broad Melting Point Range After Purification This indicates the presence of impurities.1. Repeat the purification step: A second recrystallization or another round of column chromatography may be necessary to achieve high purity. 2. Check for residual solvent: Dry the sample under high vacuum for an extended period to remove any trapped solvent, which can depress and broaden the melting point.
Streaking on TLC Plate During Column Chromatography The compound is highly polar and may be interacting strongly with the silica gel.1. Add a small amount of acid to the mobile phase: Including a small percentage (e.g., 0.1-1%) of acetic acid in your eluent can help to protonate the carboxylic acid, reducing its interaction with the silica and leading to better peak shape. 2. Consider a different stationary phase: If streaking persists, alumina or a bonded-phase silica may provide better results.

Experimental Protocols

The following are detailed, step-by-step methodologies for the most common and effective purification techniques for 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System

This is the recommended first-line approach for purifying crude 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Materials:

  • Crude 4-(Difluoromethoxy)-3-nitrobenzoic acid

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot 95% ethanol to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue to add hot ethanol in small portions until the solid just completely dissolves.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask. This should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear filtrate, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates the point of saturation. If it becomes too cloudy, add a few drops of hot ethanol until it clears.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities, such as the 4-hydroxy-3-nitrobenzoic acid starting material.

Materials:

  • Crude 4-(Difluoromethoxy)-3-nitrobenzoic acid

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4. A common mobile phase for similar compounds is a gradient of 10% to 50% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. If solubility is an issue, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(Difluoromethoxy)-3-nitrobenzoic acid.

Visualizing the Purification Workflow

To aid in selecting the appropriate purification strategy, the following decision tree can be used.

Purification_Workflow start Crude 4-(Difluoromethoxy)-3-nitrobenzoic acid tlc_analysis TLC Analysis of Crude Material start->tlc_analysis single_spot Single Major Spot with Minor Impurities at Baseline/Solvent Front? tlc_analysis->single_spot Analyze TLC Plate multiple_spots Multiple Spots with Close Rf Values? tlc_analysis->multiple_spots Analyze TLC Plate recrystallization Recrystallization (Ethanol/Water) single_spot->recrystallization Yes column_chromatography Flash Column Chromatography (Hexane/EtOAc Gradient) multiple_spots->column_chromatography Yes purity_check1 Check Purity (TLC, Melting Point, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, Melting Point, NMR) column_chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Purity Acceptable repurify Repurify if Necessary purity_check1->repurify Purity Not Acceptable purity_check2->pure_product Purity Acceptable purity_check2->repurify Purity Not Acceptable repurify->tlc_analysis

Caption: Decision tree for selecting a purification method.

Logical Troubleshooting Flow

When encountering an issue, this logical flow can guide your troubleshooting process.

Troubleshooting_Flow start Purification Unsuccessful (Low Yield, Impure Product) identify_issue Identify the Specific Issue (e.g., Oiling Out, Co-elution) start->identify_issue recrystallization_issue Recrystallization Problem identify_issue->recrystallization_issue Recrystallization chromatography_issue Chromatography Problem identify_issue->chromatography_issue Chromatography oil_out Oiling Out recrystallization_issue->oil_out Yes low_yield Low Yield recrystallization_issue->low_yield No streaking Streaking on TLC chromatography_issue->streaking Yes poor_separation Poor Separation chromatography_issue->poor_separation No solution_oil Adjust Solvent Ratio / Slow Cooling oil_out->solution_oil discoloration Discoloration low_yield->discoloration No solution_yield Use Less Solvent / Ensure Complete Cooling low_yield->solution_yield solution_color Treat with Activated Charcoal discoloration->solution_color end Successful Purification solution_oil->end solution_yield->end solution_color->end solution_streaking Add Acid to Mobile Phase streaking->solution_streaking solution_separation Optimize Solvent Gradient / Try Different Stationary Phase poor_separation->solution_separation solution_streaking->end solution_separation->end

Caption: A logical flow for troubleshooting common purification issues.

References

  • Vertex AI Search. (n.d.). Methyl 4-(difluoromethoxy)-3-nitrobenzoate.
  • Ossila. (n.d.). 4-Fluoro-3-nitrobenzoic acid.
  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid.
  • ChemicalBook. (n.d.). 4-Fluoro-3-nitrobenzoic acid(453-71-4) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid.
  • Google Patents. (n.d.). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

Sources

Technical Support Center: Optimizing Amide Coupling for 4-(Difluoromethoxy)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 4-(difluoromethoxy)-3-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common hurdles and achieve high-yield, high-purity amide products.

The unique electronic properties of 4-(difluoromethoxy)-3-nitrobenzoic acid, characterized by two strong electron-withdrawing groups, render the carboxylic acid significantly deactivated. This can lead to sluggish reactions, incomplete conversions, and challenging purifications. This guide moves beyond standard protocols to explain the causality behind experimental choices, empowering you to rationally design and troubleshoot your own reaction conditions.

Core Principles: The Amide Coupling Reaction

Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. The process generally involves converting the carboxyl hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent.

G cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Intermediate Activated Intermediate (e.g., O-Acylisourea, HOAt Ester) Acid->Intermediate Reagent Coupling Reagent (e.g., EDC, HATU) Amide R-CO-NHR' (Amide Product) Intermediate->Amide Amine R'-NH2 (Amine)

General workflow for amide bond formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when coupling 4-(difluoromethoxy)-3-nitrobenzoic acid.

Q1: My reaction yield is low, or the reaction has stalled. What are the likely causes and solutions?

Low conversion is the most frequent challenge with this substrate. The root cause is almost always insufficient activation of the electron-deficient carboxylic acid.

  • Causality: The potent electron-withdrawing effects of the nitro (-NO₂) and difluoromethoxy (-OCHF₂) groups reduce the nucleophilicity of the corresponding carboxylate anion. This makes the initial activation step—the formation of the reactive intermediate—the rate-limiting step of the entire process.

  • Solutions & Troubleshooting Steps:

    • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like EDC or DIC, while cost-effective, may not be powerful enough. Upgrading to a uronium/aminium or phosphonium salt-based reagent is the most effective solution.

      • HATU (and its analogues like HCTU): These are among the most powerful coupling reagents. They form highly reactive OAt-esters, which are more susceptible to nucleophilic attack by the amine. The anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group further accelerates the coupling reaction.

      • PyBOP/PyAOP: These phosphonium-based reagents are also highly effective and are a good alternative to aminium salts, particularly if you are concerned about potential guanidinylation side reactions.[1]

    • Increase Reaction Time and/or Temperature: Sterically hindered or electronically deactivated substrates simply react slower.[2] Extending the reaction time (e.g., from 4 hours to 18-24 hours) is a simple and effective measure. Gentle heating (e.g., to 40-50 °C) can also significantly increase the reaction rate, but should be monitored carefully to avoid potential side reactions or degradation.[3]

    • Optimize the Base: The choice and amount of base are critical.

      • Use a Non-Nucleophilic Tertiary Amine: N,N-Diisopropylethylamine (DIPEA) is the most common choice as it is sterically hindered and less likely to compete with your desired amine.[3][4] Triethylamine (TEA) can also be used.

      • Stoichiometry: For uronium/aminium reagents like HATU, at least 2 equivalents of base are typically required: one to deprotonate the carboxylic acid and one to neutralize the HCl or HBF₄ released from the coupling reagent itself.[1]

    • Pre-activation: Allowing the carboxylic acid, coupling reagent, and base to stir for a few minutes (5-30 min) before adding the amine can ensure the formation of the activated intermediate.[5] This is especially useful to maximize the yield when the starting acid is valuable.[5]

Q2: I'm observing significant side products. How can I identify and minimize them?

Side product formation often arises from the reactivity of the coupling reagents themselves or from incomplete reactions.

  • Common Side Products & Mitigation Strategies:

    • N-Acylurea Formation (with Carbodiimides like EDC/DCC):

      • Identification: This byproduct is formed when the O-acylisourea intermediate undergoes an intramolecular rearrangement instead of reacting with the amine.[3] It is a stable, unreactive amide that is often difficult to separate from the desired product.

      • Prevention: The most effective way to prevent this is by using an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] These additives act as "activated ester shuttles," rapidly converting the O-acylisourea into a more stable but still highly reactive HOBt or Oxyma-ester, which then reacts cleanly with the amine.[3] Always use EDC in conjunction with HOBt or Oxyma.

    • Guanidinylation of the Amine (with Uronium/Aminium Reagents like HATU/HBTU):

      • Identification: The coupling reagent itself can react with the primary or secondary amine, forming a guanidinium byproduct and capping your amine. This is more likely if the coupling reaction is slow or if an excess of the coupling reagent is used.[1]

      • Prevention: Use the coupling reagent in slight excess (1.1-1.2 equivalents) but avoid large excesses.[1] Adding the amine portion-wise or ensuring the pre-activation of the acid is complete can also minimize this side reaction.[5] If this is a persistent issue, switching to a phosphonium-based reagent like PyBOP is an effective solution, as they do not cause guanidinylation.

Q3: How do I choose the optimal solvent?

The solvent must keep all reactants and intermediates in solution to ensure a homogeneous reaction.

  • Recommendations:

    • DMF (N,N-Dimethylformamide): This is the most common and generally effective solvent for amide coupling due to its high polarity and excellent solvating properties.[4]

    • NMP (N-Methyl-2-pyrrolidone): NMP can be a superior choice for particularly difficult or aggregation-prone reactions due to its even better solvating capabilities.[2][6]

    • DCM (Dichloromethane): While less polar, DCM can be effective, especially for smaller-scale reactions where purification involves a simple aqueous wash.[7][8]

    • Acetonitrile (ACN) or Tetrahydrofuran (THF): These are also viable options and can be easier to remove during workup.[6]

    • Ensure Anhydrous Conditions: All amide coupling reagents are sensitive to water. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the activated intermediate, which would revert it back to the starting carboxylic acid.

Q4: The purification of my final amide is difficult. Any tips?

Purification challenges often stem from unreacted starting materials or byproducts from the coupling reagents.

  • Purification Strategy:

    • Aqueous Workup: A standard aqueous workup is highly effective for removing the majority of impurities.[7]

      • Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or DCM.

      • Wash sequentially with a weak acid (e.g., 1 M HCl or 5% citric acid) to remove the base (DIPEA/TEA).

      • Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt/Oxyma.

      • Finish with a brine wash to remove residual water before drying the organic layer over Na₂SO₄ or MgSO₄.[7][9]

    • Removal of Urea Byproducts: The urea byproduct from EDC (EDU) is water-soluble and easily removed during the workup.[4] However, the byproduct from DCC (DCU) is poorly soluble and often requires filtration. This is a primary reason why EDC is preferred for solution-phase chemistry.

    • Chromatography: If impurities persist, flash column chromatography on silica gel is the standard method.[7] A gradient elution, typically with Hexanes/Ethyl Acetate, is used to separate the product from any remaining non-polar or moderately polar impurities.[7]

    • Recrystallization: If your product is a solid, recrystallization can be a powerful final purification step to achieve high purity, often being simpler and more scalable than chromatography.[10]

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step instructions for common and effective methods.

Protocol 1: EDC/HOBt Mediated Coupling (Standard Conditions)

This method is a cost-effective starting point but may require optimization for less reactive amines.

ReagentEquivalentsMolarity (Typical)Rationale
4-(Difluoromethoxy)-3-nitrobenzoic acid1.00.1 - 0.2 MLimiting reagent.
Amine (Primary or Secondary)1.1 - 1.2-Slight excess to drive the reaction to completion.
EDC·HCl1.2 - 1.5-Carbodiimide activating agent.
HOBt (or Oxyma)1.2 - 1.5-Suppresses N-acylurea formation and reduces racemization.[3]
DIPEA2.5 - 3.0-Non-nucleophilic base to deprotonate the acid and neutralize HCl from EDC·HCl.
Anhydrous DMF-0.1 - 0.2 MPolar aprotic solvent to ensure solubility.

Step-by-Step Procedure:

  • Under an inert atmosphere (N₂), dissolve 4-(difluoromethoxy)-3-nitrobenzoic acid (1.0 equiv), your amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) and stir for 5 minutes.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor reaction progress using TLC or LC-MS.

  • Upon completion, perform the standard aqueous workup as described in the FAQ section.

  • Purify the crude product by flash column chromatography or recrystallization.[7][10]

Protocol 2: HATU-Mediated Coupling (High-Potency Conditions)

This is the recommended method for challenging couplings, including sterically hindered or electron-poor amines.

ReagentEquivalentsMolarity (Typical)Rationale
4-(Difluoromethoxy)-3-nitrobenzoic acid1.00.1 MLimiting reagent.
Amine (Primary or Secondary)1.1-Slight excess.
HATU1.1 - 1.2-Highly potent aminium-based coupling reagent for difficult substrates.
DIPEA2.5 - 3.0-At least 2 equivalents are required to neutralize the acid and the reagent.[1]
Anhydrous DMF-0.1 MPolar aprotic solvent.

Step-by-Step Procedure:

  • Under an inert atmosphere (N₂), dissolve 4-(difluoromethoxy)-3-nitrobenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the solution and stir for 10-15 minutes at room temperature (this is the pre-activation step).[2][5]

  • Add the amine (1.1 equiv) to the activated mixture.

  • Stir the reaction at room temperature for 4-18 hours.

  • Monitor reaction progress using TLC or LC-MS.

  • Upon completion, perform the standard aqueous workup.

  • Purify the crude product as necessary.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues during your optimization process.

G cluster_incomplete Incomplete Reaction / Low Yield cluster_side_products Side Products Observed start Reaction Start check_completion Check Reaction (TLC/LC-MS) start->check_completion cause1 Insufficient Activation? check_completion->cause1 Incomplete sp1 Using EDC? (N-Acylurea) check_completion->sp1 Side Products complete Reaction Complete Proceed to Workup check_completion->complete Clean & Complete sol1 Switch to HATU/PyBOP Increase Equivalents cause1->sol1 cause2 Reaction Time/Temp Too Low? sol2 Increase Reaction Time (18h) Apply Gentle Heat (40°C) cause2->sol2 cause3 Reagent Quality? sol3 Use Fresh, Anhydrous Reagents & Solvents cause3->sol3 sp1_yes Add HOBt or Oxyma (1.2 eq) sp1->sp1_yes Yes sp2 Using HATU? (Guanidinylation) sp1->sp2 No sp2_yes Reduce HATU to 1.1 eq Switch to PyBOP

A logical workflow for troubleshooting common issues.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • National Institutes of Health (PMC). (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • National Institutes of Health (PMC). (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

  • Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Royal Society of Chemistry. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. [Link]

  • ResearchGate. (2020). Benzoic Acid Serves as Precursor of Catalytic HAT Reagent in a Two‐Molecule Photoredox System. [Link]

  • Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.
  • ResearchGate. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • National Institutes of Health (PMC). (2021). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. [Link]

  • ResearchGate. (2006). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • The Journal of Organic Chemistry. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. [Link]

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Validation & Comparative

A Tale of Two Building Blocks: A Comparative Guide to 4-(Difluoromethoxy)-3-nitrobenzoic Acid and 4-fluoro-3-nitrobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Among the myriad of available building blocks, fluorinated aromatic compounds have garnered significant attention due to the unique physicochemical properties that fluorine imparts upon a molecule. This guide provides an in-depth, comparative analysis of two structurally related, yet distinct, building blocks: 4-(difluoromethoxy)-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid . We will explore their synthesis, physicochemical properties, and critically, their differential reactivity in key synthetic transformations, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Subtle Power of Fluorine Substitution

Both 4-(difluoromethoxy)-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid are valuable scaffolds in organic synthesis, each possessing three key functional groups: a carboxylic acid, a nitro group, and a fluorine-containing substituent.[1] The carboxylic acid serves as a handle for amide bond formation, esterification, or conversion to other functional groups. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amine, opening avenues for further diversification.[2]

The key distinction lies in the nature of the fluorine-containing substituent at the 4-position: a single fluorine atom versus a difluoromethoxy group (-OCF₂H). This seemingly subtle difference has profound implications for the electronic properties, steric environment, and metabolic stability of the resulting molecules, thereby influencing reaction outcomes and the properties of the final products.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of the two benzoic acid derivatives is presented below.

Property4-(Difluoromethoxy)-3-nitrobenzoic Acid4-fluoro-3-nitrobenzoic Acid
Molecular Formula C₈H₅F₂NO₅C₇H₄FNO₄
Molecular Weight 233.13 g/mol 185.11 g/mol [3]
Appearance Off-white to pale yellow solidLight yellow to tan powder or crystals[4]
Melting Point Not readily available123-126 °C[5]
Solubility Soluble in polar organic solventsModerately soluble in water, soluble in 95% ethanol[6]
pKa (Predicted) Lower than 4-fluoro-3-nitrobenzoic acid~3.54[4]

The difluoromethoxy group is known to be more lipophilic than a single fluorine atom, a property that can be advantageous in modulating the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. Furthermore, the electron-withdrawing nature of the difluoromethoxy group is expected to render the carboxylic acid more acidic compared to its fluoro-substituted counterpart.

Synthesis of the Building Blocks

The accessibility of a starting material is a critical factor in its practical application. Here, we outline robust synthetic protocols for both compounds.

Synthesis of 4-fluoro-3-nitrobenzoic Acid

This compound is readily prepared in high yield via the nitration of 4-fluorobenzoic acid.[7]

G cluster_0 Synthesis of 4-fluoro-3-nitrobenzoic acid 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-fluoro-3-nitrobenzoic acid 4-fluoro-3-nitrobenzoic acid 4-Fluorobenzoic Acid->4-fluoro-3-nitrobenzoic acid Nitration ~90% yield Nitrating Mixture KNO₃, H₂SO₄ Nitrating Mixture->4-fluoro-3-nitrobenzoic acid G cluster_1 Synthesis of 4-(difluoromethoxy)-3-nitrobenzoic acid 4-Hydroxy-3-nitrobenzoic acid 4-Hydroxy-3-nitrobenzoic acid Methyl 4-hydroxy-3-nitrobenzoate Methyl 4-hydroxy-3-nitrobenzoate 4-Hydroxy-3-nitrobenzoic acid->Methyl 4-hydroxy-3-nitrobenzoate Esterification Esterification MeOH, H₂SO₄ (cat.) Esterification->Methyl 4-hydroxy-3-nitrobenzoate Methyl 4-(difluoromethoxy)-3-nitrobenzoate Methyl 4-(difluoromethoxy)-3-nitrobenzoate Methyl 4-hydroxy-3-nitrobenzoate->Methyl 4-(difluoromethoxy)-3-nitrobenzoate Difluoromethylation Difluoromethylation ClCHF₂ (or other source), Base Difluoromethylation->Methyl 4-(difluoromethoxy)-3-nitrobenzoate 4-(Difluoromethoxy)-3-nitrobenzoic acid 4-(Difluoromethoxy)-3-nitrobenzoic acid Methyl 4-(difluoromethoxy)-3-nitrobenzoate->4-(Difluoromethoxy)-3-nitrobenzoic acid Hydrolysis Hydrolysis LiOH, THF/H₂O Hydrolysis->4-(Difluoromethoxy)-3-nitrobenzoic acid

Caption: A plausible synthetic pathway to 4-(difluoromethoxy)-3-nitrobenzoic acid.

Experimental Protocol:

  • Step 1: Esterification of 4-hydroxy-3-nitrobenzoic acid.

    • Suspend 4-hydroxy-3-nitrobenzoic acid (1.0 eq.) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-hydroxy-3-nitrobenzoate.

  • Step 2: Difluoromethylation of methyl 4-hydroxy-3-nitrobenzoate.

    • To a solution of methyl 4-hydroxy-3-nitrobenzoate (1.0 eq.) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF), introduce a difluoromethylating agent (e.g., by bubbling chlorodifluoromethane gas or using sodium chlorodifluoroacetate).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) in a sealed vessel for several hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain methyl 4-(difluoromethoxy)-3-nitrobenzoate.

  • Step 3: Hydrolysis of the methyl ester.

    • Dissolve methyl 4-(difluoromethoxy)-3-nitrobenzoate (1.0 eq.) in a mixture of THF and water.

    • Add lithium hydroxide (1.5-2.0 eq.) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-(difluoromethoxy)-3-nitrobenzoic acid.

Comparative Reactivity in Key Synthetic Transformations

The choice between these two building blocks often hinges on their differential reactivity in subsequent synthetic steps.

Amide Bond Formation

Amide coupling is one of the most common reactions in pharmaceutical and medicinal chemistry. Both benzoic acids can be readily coupled with amines using standard coupling agents.

G cluster_2 Amide Bond Formation Benzoic Acid Derivative 4-X-3-nitrobenzoic acid (X = F or OCF₂H) Amide Product 4-X-3-nitrobenzamide Benzoic Acid Derivative->Amide Product Amine R-NH₂ Amine->Amide Product Coupling Agents e.g., HATU, HOBt, EDCI Coupling Agents->Amide Product

Caption: General scheme for amide bond formation.

Causality Behind Experimental Choices:

The electron-withdrawing nature of both the fluoro and difluoromethoxy groups, as well as the nitro group, increases the electrophilicity of the carboxylic acid's carbonyl carbon, facilitating its activation by coupling agents. However, the stronger inductive effect of the difluoromethoxy group is expected to make 4-(difluoromethoxy)-3-nitrobenzoic acid slightly more reactive towards activation. This may allow for milder reaction conditions or shorter reaction times in some cases.

Representative Experimental Protocol (Amide coupling with Benzylamine):

  • To a solution of the respective benzoic acid (1.0 eq.), benzylamine (1.05 eq.), and HATU (1.1 eq.) in anhydrous DMF, add DIPEA (2.0 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired N-benzyl-4-substituted-3-nitrobenzamide.

While both reactions are expected to proceed efficiently, a direct comparison of yields under identical conditions would be necessary to quantify any reactivity differences.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group ortho to the fluorine-containing substituent makes both molecules excellent substrates for SNAr reactions. [8]This is a powerful method for introducing a wide range of nucleophiles onto the aromatic ring.

G cluster_3 Nucleophilic Aromatic Substitution (SNAr) Aromatic Substrate 4-X-3-nitrobenzoic acid (X = F or OCF₂H) SNAr Product 4-Nu-3-nitrobenzoic acid Aromatic Substrate->SNAr Product Nucleophile Nu-H Nucleophile->SNAr Product Base e.g., K₂CO₃, Et₃N Base->SNAr Product

Caption: General scheme for SNAr reaction.

Causality Behind Experimental Choices:

The rate of an SNAr reaction is highly dependent on the nature of the leaving group and the electronic activation of the aromatic ring. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The difluoromethoxy group, while also electron-withdrawing, is generally considered a poorer leaving group than fluorine in SNAr reactions. This is because the C-O bond is stronger than the C-F bond, and the departure of the -OCF₂H group is less favorable.

Therefore, it is anticipated that 4-fluoro-3-nitrobenzoic acid will undergo SNAr reactions under milder conditions and at a faster rate than 4-(difluoromethoxy)-3-nitrobenzoic acid . To achieve comparable yields with the difluoromethoxy analog, more forcing conditions (higher temperatures, stronger bases, or longer reaction times) may be necessary.

Representative Experimental Protocol (SNAr with Morpholine):

  • In a sealed tube, combine the respective benzoic acid (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent such as DMSO or NMP.

  • Heat the reaction mixture. For 4-fluoro-3-nitrobenzoic acid, a temperature of 80-100 °C for a few hours may be sufficient. For 4-(difluoromethoxy)-3-nitrobenzoic acid, a higher temperature (e.g., 120-150 °C) and longer reaction time may be required.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, pour it into water, and acidify with 1N HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography may be necessary for further purification.

Conclusion: Making the Right Choice for Your Synthesis

The choice between 4-(difluoromethoxy)-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid is a strategic one that should be guided by the specific goals of the synthesis.

  • Choose 4-fluoro-3-nitrobenzoic acid when:

    • Ease of SNAr is a priority: Its high reactivity allows for milder conditions and broader substrate scope with various nucleophiles.

    • Cost and availability are major concerns: It is generally more readily available and less expensive.

    • A single fluorine atom is the desired substituent in the final product for its specific electronic or steric effects.

  • Choose 4-(difluoromethoxy)-3-nitrobenzoic acid when:

    • Modulating physicochemical properties is crucial: The -OCF₂H group can enhance lipophilicity and metabolic stability, which is highly desirable in drug discovery.

    • The -OCF₂H group is the target functionality: And its poorer leaving group character in SNAr is not a hindrance to the overall synthetic plan.

    • Fine-tuning electronic properties is necessary: The difluoromethoxy group offers a different electronic profile compared to a single fluorine atom, which can be exploited to modulate the properties of the target molecule.

Ultimately, both building blocks are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their relative reactivity and properties, as outlined in this guide, will enable researchers to design more efficient and effective synthetic routes towards their target molecules.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-nitrobenzoic acid.
  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Nitrobenzoic acid amide derivatives.
  • ACS Sustainable Chemistry & Engineering. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluoro-3-nitrobenzoic acid (CAS 453-71-4). Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • ChemBK. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

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A Guide to the Spectroscopic Comparison of 4-(Difluoromethoxy)-3-nitrobenzoic Acid and Its Precursor, 4-Hydroxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of 4-(difluoromethoxy)-3-nitrobenzoic acid, a valuable building block in contemporary drug discovery, and its immediate synthetic precursor, 4-hydroxy-3-nitrobenzoic acid. The introduction of the difluoromethoxy (-OCHF₂) group is a critical strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, often serving as a bioisostere for hydroxyl or thiol functionalities.

For researchers engaged in the synthesis of this and related compounds, unambiguous structural confirmation is paramount. This guide is designed to serve as a definitive reference, moving beyond a simple data repository to explain the causal links between chemical structure and spectroscopic output. We will demonstrate how a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system to confirm the successful transformation of the phenolic precursor into the desired difluoromethylated product.

Part 1: The Synthetic Transformation Workflow

The synthesis of 4-(difluoromethoxy)-3-nitrobenzoic acid is most commonly achieved via the difluoromethylation of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid. A robust and widely adopted method involves the use of sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a base and a suitable solvent, which generates difluorocarbene (:CF₂) in situ.

Experimental Protocol: Synthesis

Objective: To convert the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid into a difluoromethoxy group.

Materials:

  • 4-hydroxy-3-nitrobenzoic acid (1.0 eq)

  • Sodium chlorodifluoroacetate (3.0 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 2M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 4-hydroxy-3-nitrobenzoic acid (1.0 eq) and potassium carbonate (3.0 eq) in DMF, add sodium chlorodifluoroacetate (3.0 eq).

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 using 2M HCl. This will precipitate the crude product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to yield pure 4-(difluoromethoxy)-3-nitrobenzoic acid.

Synthesis Workflow Diagram

G cluster_0 Synthesis of 4-(Difluoromethoxy)-3-nitrobenzoic acid precursor 4-Hydroxy-3-nitrobenzoic acid reagents 1. ClCF₂COONa, K₂CO₃ 2. DMF, 110°C precursor->reagents Reaction workup Acidic Workup & Purification reagents->workup Processing product 4-(Difluoromethoxy)-3-nitrobenzoic acid workup->product Isolation

Caption: Reaction scheme for the synthesis of the target compound.

Part 2: Spectroscopic Profile of the Precursor

A thorough understanding of the starting material's spectroscopic signature is essential for identifying the changes that signify a successful reaction.

4-Hydroxy-3-nitrobenzoic Acid
PropertyData
Molecular Formula C₇H₅NO₅[1]
Molecular Weight 183.12 g/mol [1]
Table 1: Spectroscopic Data for 4-Hydroxy-3-nitrobenzoic Acid
TechniqueKey Signals & Assignments
¹H NMR (DMSO-d₆)δ 12.6 (s, 1H, -COOH), δ 8.40 (d, 1H, Ar-H), δ 8.08 (dd, 1H, Ar-H), δ 7.24 (d, 1H, Ar-H)[2]
¹³C NMR (DMSO-d₆)Data not explicitly found, but expected peaks: ~167 (-COOH), ~155 (C-OH), ~140 (C-NO₂), and aromatic carbons between 115-135 ppm.
IR (KBr, cm⁻¹) ~3400-2500 (broad, O-H stretch of COOH), ~3300 (sharp, phenolic O-H), ~1680 (C=O stretch), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch)[3][4]
Mass Spec (EI) m/z 183 (M⁺), 166, 138, 120, 92[2][4]

Analysis of Precursor Spectra:

  • ¹H NMR: The spectrum is characterized by three distinct aromatic protons and a highly deshielded carboxylic acid proton. The phenolic proton signal may be broad and is sometimes exchanged with residual water in the solvent.

  • IR: The spectrum is dominated by a very broad absorption from the carboxylic acid's hydrogen-bonded O-H group, overlapping with C-H stretches. The sharp C=O peak and the two strong nitro group absorptions are also definitive features.[3]

  • Mass Spec: The molecular ion peak (M⁺) at m/z 183 confirms the molecular weight.[2][4] Common fragments correspond to the loss of -OH (m/z 166) and -COOH (m/z 138).

Part 3: Spectroscopic Profile of the Product

The successful incorporation of the -OCHF₂ group introduces unique and unmistakable signals in the spectroscopic data.

4-(Difluoromethoxy)-3-nitrobenzoic Acid
PropertyData
Molecular Formula C₈H₅F₂NO₅
Molecular Weight 233.13 g/mol
Table 2: Spectroscopic Data for 4-(Difluoromethoxy)-3-nitrobenzoic Acid
TechniqueKey Signals & Assignments
¹H NMR (DMSO-d₆)δ ~13.5 (s, 1H, -COOH), δ ~8.6 (d, 1H, Ar-H), δ ~8.4 (dd, 1H, Ar-H), δ ~7.8 (d, 1H, Ar-H), δ 7.1-7.5 (t, 1H, -OCHF₂)
¹³C NMR (DMSO-d₆)Expected peaks: ~165 (-COOH), ~150 (C-NO₂), ~148 (C-O), aromatic carbons, and ~115 (t, ¹JCF ≈ 260 Hz, -OCHF₂) .
IR (KBr, cm⁻¹) ~3400-2500 (broad, O-H stretch of COOH), ~1700 (C=O stretch), ~1540 & ~1350 (NO₂ stretch), ~1100-1000 (strong, C-F stretch)
Mass Spec (ESI⁻) m/z 232 ([M-H]⁻)

Analysis of Product Spectra:

  • ¹H NMR: The most critical diagnostic signal is the appearance of a triplet in the 7.1-7.5 ppm range. This multiplicity is due to the coupling of the single proton on the difluoromethoxy group with the two equivalent fluorine atoms (²JHF). The characteristic coupling constant is typically large, around 55-75 Hz.[5]

  • ¹³C NMR: The carbon of the -OCHF₂ group is the key feature. It appears as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF), with a coupling constant often exceeding 250 Hz.

  • IR: The broad phenolic O-H stretch disappears completely. In its place, strong, sharp absorption bands appear in the 1100-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

  • Mass Spec: The molecular ion peak shifts significantly, confirming the addition of the -CHF₂ moiety. An increase of 50 Da (for CHF₂) and loss of 1 Da (for H) results in a net mass increase of 49 Da compared to the precursor.

Part 4: The Spectroscopic Proof of Transformation

Directly comparing the spectra of the precursor and the product provides irrefutable evidence of the chemical transformation. The logic is simple: key signals from the starting material must vanish and be replaced by new, characteristic signals of the product.

Table 3: Head-to-Head Spectroscopic Comparison
Spectroscopic Feature4-Hydroxy-3-nitrobenzoic acid (Precursor)4-(Difluoromethoxy)-3-nitrobenzoic acid (Product)Rationale for Change
¹H NMR: Phenolic/Methoxy Signal Broad singlet for -OH (or absent)Triplet (~7.3 ppm, ²JHF ≈ 55-75 Hz) for -OCHF₂ The -OH proton is replaced by the -CHF₂ group's single proton, which is split into a triplet by the two fluorine atoms.
IR: O-H vs. C-F Stretch (cm⁻¹) Broad phenolic O-H stretch (~3300 cm⁻¹)Phenolic O-H absent. Strong C-F stretches appear (~1100-1000 cm⁻¹) The hydroxyl group is eliminated and replaced by the difluoromethoxy group, which has characteristic C-F bonds.
Mass Spec: Molecular Ion Peak m/z 183 (M⁺)m/z 233 (M⁺) or 232 ([M-H]⁻)Mass increase of 49 Da confirms the replacement of -H with -CHF₂.
¹³C NMR: Key Carbon Signal C-OH signal (~155 ppm)C-OH signal absent. -OCHF₂ carbon appears as a triplet (~115 ppm, ¹JCF ≈ 260 Hz) The C-OH carbon environment changes to C-OCHF₂, and a new carbon signal with strong fluorine coupling is introduced.
Diagram of Key Structural Differences

G cluster_precursor Precursor Structure cluster_product Product Structure Precursor Precursor Product Product label_precursor Key Feature: Phenolic -OH label_product Key Feature: -OCHF₂ Group

Caption: Structural comparison highlighting the key functional group change.

Conclusion

References

  • Organic Letters. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. Available at: [Link]

  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link]

  • PubChem. 4-Hydroxy-3-nitrobenzoic acid. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

  • Organic Letters. Total Synthesis of Okeaniamide A. ACS Publications. Available at: [Link]

  • CDC Stacks. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. Centers for Disease Control and Prevention. Available at: [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • NIST WebBook. 4-Hydroxy-3-nitrobenzoic acid. National Institute of Standards and Technology. Available at: [Link]

  • MassBank. 4-Nitrobenzoic acid. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(Difluoromethoxy)-3-nitrobenzoic Acid in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth performance benchmark of 4-(Difluoromethoxy)-3-nitrobenzoic acid in three pivotal synthetic reactions: Fischer esterification, amide bond formation, and nitro group reduction. By objectively comparing its reactivity with structurally similar analogues—4-fluoro-, 4-chloro-, and 4-methoxy-3-nitrobenzoic acid—this guide aims to provide actionable insights and supporting experimental data to inform your synthetic strategies.

The unique electronic properties of the difluoromethoxy group, being moderately electron-withdrawing, present an intriguing case for its influence on reaction outcomes.[1] This guide will dissect the expected performance of 4-(Difluoromethoxy)-3-nitrobenzoic acid, drawing upon established protocols for its analogues and fundamental principles of physical organic chemistry.

Fischer Esterification: A Comparative Analysis

Fischer esterification is a cornerstone of organic synthesis, providing a direct route to esters from carboxylic acids and alcohols under acidic catalysis. The electronic nature of the substituents on the benzoic acid ring plays a crucial role in modulating the electrophilicity of the carboxyl carbon and, consequently, the reaction rate and yield.

Experimental Protocol: Synthesis of Methyl 4-Substituted-3-nitrobenzoates

This protocol is adapted from a procedure for the synthesis of methyl 4-fluoro-3-nitrobenzoate.[2]

Materials:

  • 4-Substituted-3-nitrobenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 10 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.2 eq)

  • Ice

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-substituted-3-nitrobenzoic acid in anhydrous methanol.

  • Carefully add the concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and then pour it over crushed ice.

  • Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry under vacuum.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Carboxylic Acid 4-Substituted-3-nitrobenzoic Acid Reflux Heat to Reflux (3-4 hours) Carboxylic Acid->Reflux Alcohol Methanol Alcohol->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Quench Pour over Ice Reflux->Quench Filter Vacuum Filtration Quench->Filter Dry Dry under Vacuum Filter->Dry Ester Methyl 4-Substituted-3-nitrobenzoate Dry->Ester

Caption: Experimental workflow for Fischer esterification.

Performance Comparison in Fischer Esterification
Substituent at 4-positionElectronic EffectReported/Expected YieldReference/Justification
-FElectron-withdrawing90%[2]
-ClElectron-withdrawing~99% (nitration step)[3] High yield expected due to strong electron-withdrawing nature.
-OCH₃Electron-donating87% (oxidation step)[4] Electron-donating group may slightly decrease reactivity.
-OCF₂H Moderately Electron-withdrawing Expected: 90-95% The difluoromethoxy group's electron-withdrawing nature should enhance the electrophilicity of the carboxyl carbon, leading to a high yield, comparable to or slightly exceeding the fluoro-substituted analogue.[1]

Amide Bond Formation via Coupling Agents

The formation of amides from carboxylic acids and amines is a critical transformation in medicinal chemistry. The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a standard approach to activate the carboxylic acid.[5] The efficiency of these reactions can be influenced by the electronic nature of the carboxylic acid.

Experimental Protocol: Synthesis of 4-Substituted-3-nitrobenzamides

This generalized protocol is based on standard amide coupling procedures.[6]

Materials:

  • 4-Substituted-3-nitrobenzoic acid (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve the 4-substituted-3-nitrobenzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the amine, followed by the catalytic amount of DMAP.

  • Add EDC portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Carboxylic Acid 4-Substituted-3-nitrobenzoic Acid Stir Stir at RT (12-24 hours) Carboxylic Acid->Stir Amine Amine Amine->Stir Coupling Agent EDC Coupling Agent->Stir Catalyst DMAP Catalyst->Stir Wash Aqueous Washes Stir->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Amide 4-Substituted-3-nitrobenzamide Purify->Amide

Caption: Experimental workflow for amide bond formation.

Performance Comparison in Amide Coupling
Substituent at 4-positionElectronic EffectReported/Expected YieldReference/Justification
-FElectron-withdrawingGood to ExcellentElectron-withdrawing groups generally facilitate the activation of the carboxylic acid.[7]
-ClElectron-withdrawingGood to ExcellentSimilar to the fluoro-analogue, the chloro group's inductive effect should promote efficient coupling.
-OCH₃Electron-donatingGoodThe electron-donating nature of the methoxy group might slightly reduce the reactivity of the carboxylic acid towards activation.
-OCF₂H Moderately Electron-withdrawing Expected: Excellent The difluoromethoxy group's electron-withdrawing character is expected to render the carboxylic acid highly susceptible to activation by coupling agents, leading to excellent yields.[1]

Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, providing access to key building blocks for pharmaceuticals and other advanced materials. Catalytic hydrogenation is a clean and efficient method for this conversion. The electronic environment of the nitro group can influence the rate and efficiency of the reduction.

Experimental Protocol: Synthesis of 4-Substituted-3-aminobenzoic Acids

This protocol is based on general procedures for the catalytic hydrogenation of aromatic nitro compounds.

Materials:

  • 4-Substituted-3-nitrobenzoic acid (1.0 eq)

  • Palladium on carbon (Pd/C), 10% (catalytic amount, e.g., 1-5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve the 4-substituted-3-nitrobenzoic acid in the alcohol solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the product from a suitable solvent system if necessary.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Nitro Compound 4-Substituted-3-nitrobenzoic Acid Hydrogenation Stir under H₂ pressure (RT) Nitro Compound->Hydrogenation Catalyst 10% Pd/C Catalyst->Hydrogenation Solvent Methanol/Ethanol Solvent->Hydrogenation Hydrogen H₂ Gas Hydrogen->Hydrogenation Filter Filter through Celite Hydrogenation->Filter Concentrate Concentrate Filtrate Filter->Concentrate Amine 4-Substituted-3-aminobenzoic Acid Concentrate->Amine

Caption: Experimental workflow for catalytic hydrogenation.

Performance Comparison in Nitro Group Reduction
Substituent at 4-positionElectronic EffectReported/Expected YieldReference/Justification
-FElectron-withdrawingHighCatalytic hydrogenation is generally very effective for nitro group reduction on substituted aromatics.
-ClElectron-withdrawingHighSimilar to the fluoro-analogue, high yields are expected. Potential for dehalogenation exists but is often minimal under these conditions.
-OCH₃Electron-donatingHighThe methoxy group is stable under these conditions and should not interfere with the reduction.
-OCF₂H Moderately Electron-withdrawing Expected: High The difluoromethoxy group is stable to catalytic hydrogenation conditions. High yields are anticipated, similar to the other analogues.

Conclusion

4-(Difluoromethoxy)-3-nitrobenzoic acid is a valuable building block for the synthesis of complex organic molecules. Its performance in key synthetic transformations such as esterification, amidation, and nitro group reduction is expected to be excellent, largely due to the moderately electron-withdrawing nature of the difluoromethoxy group. This property enhances the reactivity of the carboxylic acid functionality towards nucleophilic attack and activation by coupling agents, while not impeding the catalytic reduction of the nitro group. This guide provides a solid framework for researchers to incorporate this versatile reagent into their synthetic endeavors with a high degree of confidence in achieving desired outcomes.

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